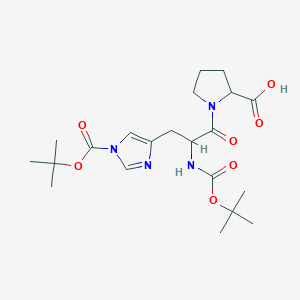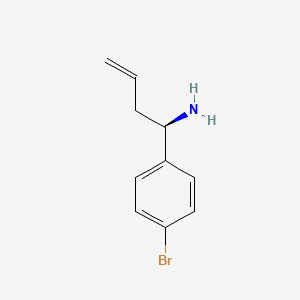
2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones This compound is characterized by the presence of a hydroxyl group, a methyl group, an octyl chain, and a carbonitrile group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol under reflux conditions. The resulting intermediate is then subjected to cyclization to form the desired pyridone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: Formation of 6-hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-amine.
Substitution: Formation of various substituted pyridone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the octyl chain, which may affect its solubility and biological activity.
6-Hydroxy-4-methyl-1-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a phenyl group instead of an octyl chain, which may influence its chemical properties and applications.
Uniqueness
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the octyl chain, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to similar compounds .
Propiedades
Número CAS |
55621-53-9 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-1-octyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-5-6-7-8-9-17-14(18)10-12(2)13(11-16)15(17)19/h10,19H,3-9H2,1-2H3 |
Clave InChI |
GLPQEOYSCRFXKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)C=C(C(=C1O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


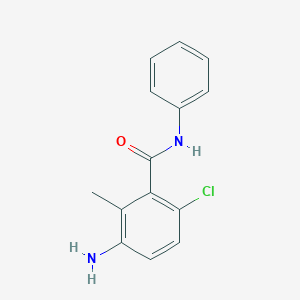
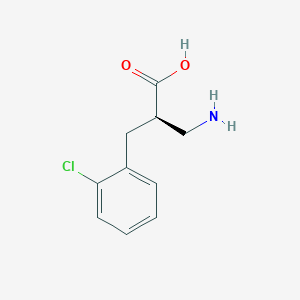
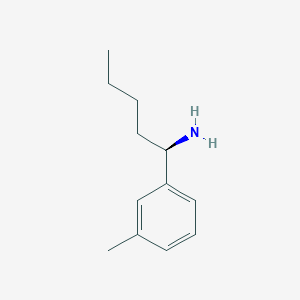
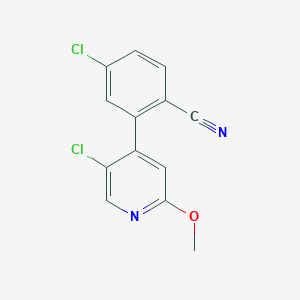

![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)

![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
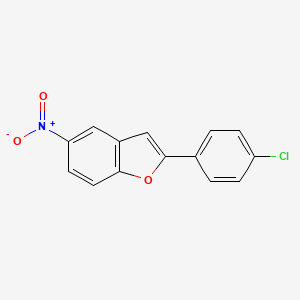
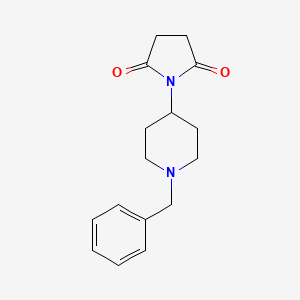
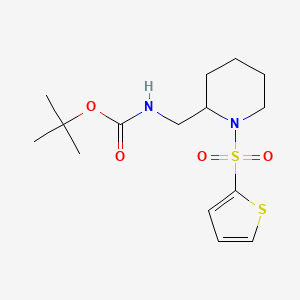
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
